

Physical and chemical properties of 4-Benzylideneaminophenol

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Compound of Interest

Compound Name: **4-Benzylideneaminophenol**

Cat. No.: **B1265592**

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4-Benzylideneaminophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **4-Benzylideneaminophenol**, a Schiff base with significant potential in medicinal chemistry and materials science. This document outlines its synthesis, characterization, and known biological activities, presenting data in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

4-Benzylideneaminophenol, also known as p-(benzylideneamino)phenol, is a solid crystalline powder, with a color ranging from white to pale yellow, contingent on its purity.^[1] It is a derivative of phenolic compounds and possesses a unique chemical structure featuring an imine or azomethine group (–CH=N–).^[1] This structure imparts a range of interesting chemical and biological properties.

Tabulated Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NO	[2]
Molecular Weight	197.23 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	185 °C	[3]
Boiling Point	376.8 ± 25.0 °C (Predicted)	[3]
Density	1.1630 g/cm ³	[1]

Solubility Profile

Due to the presence of both a hydrophobic benzyl group and hydrophilic amino and phenolic groups, **4-Benzylideneaminophenol** exhibits varied solubility.[1] It is generally soluble in polar organic solvents like ethanol and methanol.[1][4] Its solubility in water is limited.[4]

Synthesis and Characterization

The primary method for synthesizing **4-Benzylideneaminophenol** is through the condensation reaction of 4-aminophenol with benzaldehyde. This reaction can be catalyzed by a few drops of glacial acetic acid and is often carried out in an alcohol-based solvent like ethanol or methanol. [5]

Experimental Protocol: Conventional Synthesis

A detailed experimental protocol for a conventional reflux synthesis is provided below.

Materials:

- 4-Aminophenol
- Benzaldehyde
- Ethanol (or Methanol)

- Glacial Acetic Acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.
- Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle, with continuous stirring.
- Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
- Once the reaction is complete (as indicated by the consumption of starting materials on TLC), turn off the heat and allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structure of **4-Benzylideneaminophenol** is confirmed through various spectroscopic techniques.

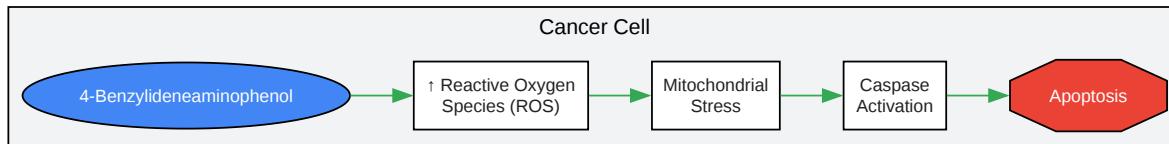
Technique	Key Features and Assignments	Source(s)
FT-IR (cm ⁻¹)	~3300 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1620 (C=N imine stretch), ~1600, 1500 (aromatic C=C stretch)	[6][7][8]
¹ H NMR (DMSO-d ₆ , δ ppm)	9.80 (s, 1H, -OH), 8.52 (s, 1H, -CH=N-), 7.92 (d, J=7.6 Hz, 2H, Ar-H), 7.43 (m, 3H, Ar-H), 7.21 (d, J=8.7 Hz, 2H, Ar-H), 6.81 (d, J=8.7 Hz, 2H, Ar-H)	[4]
¹³ C NMR (DMSO-d ₆ , δ ppm)	157.2, 156.3, 142.6, 136.5, 130.8, 128.7, 128.2, 122.5, 115.7	[4]
UV-Vis (λ _{max})	Expected absorptions due to π → π* and n → π* transitions of the aromatic rings and the imine group. The exact λ _{max} can be solvent-dependent.	[9][10]

Biological Activity and Potential Signaling Pathways

4-Benzylideneaminophenol and related Schiff bases have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][11][12]

Anticancer Activity

Phenolic Schiff bases have demonstrated potential as anticancer agents.[1][12] One of the proposed mechanisms for their antitumor activity is the induction of apoptosis (programmed cell death) in cancer cells.[1][13] This can occur through various signaling pathways.



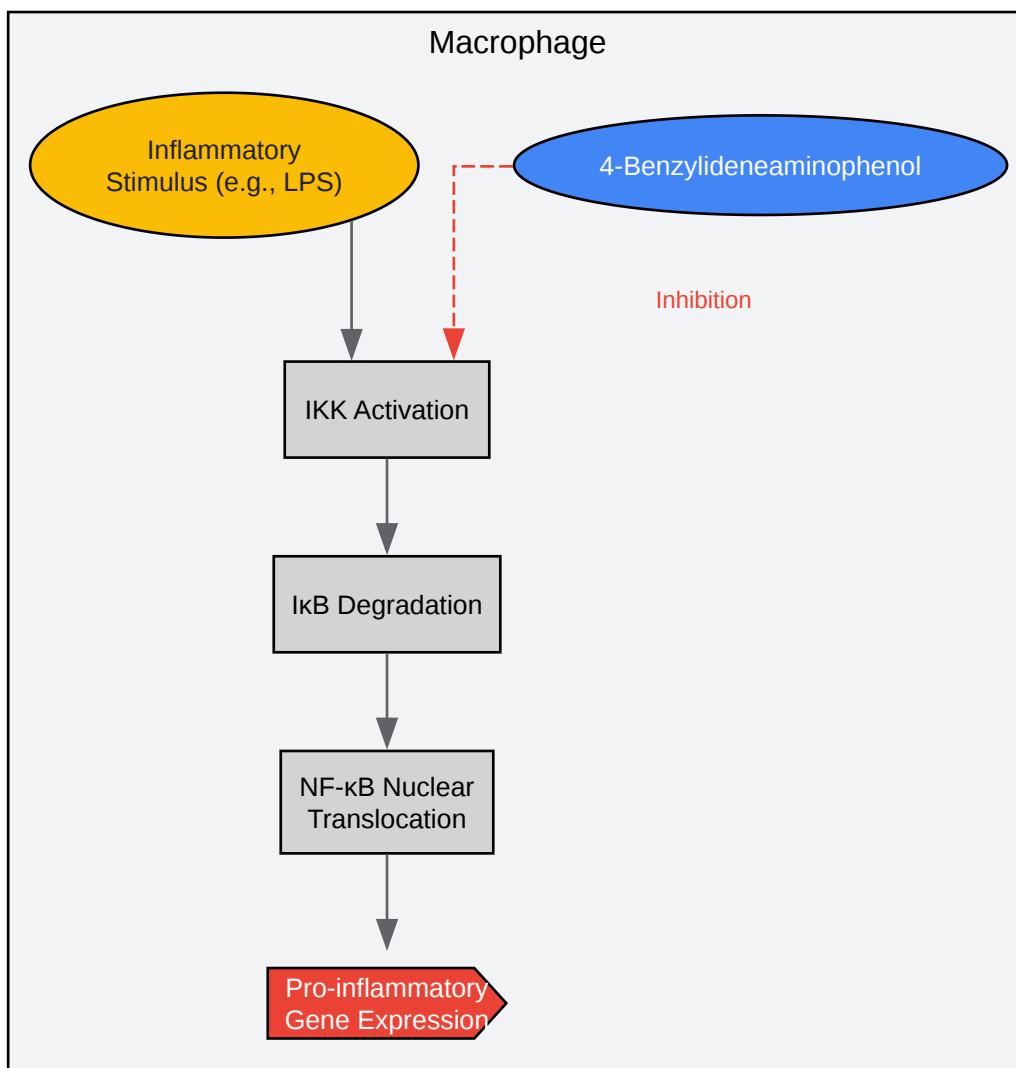
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Potential Apoptosis Induction Pathway.

This diagram illustrates a potential mechanism where **4-Benzylideneaminophenol** induces oxidative stress, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptotic cell death.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16]



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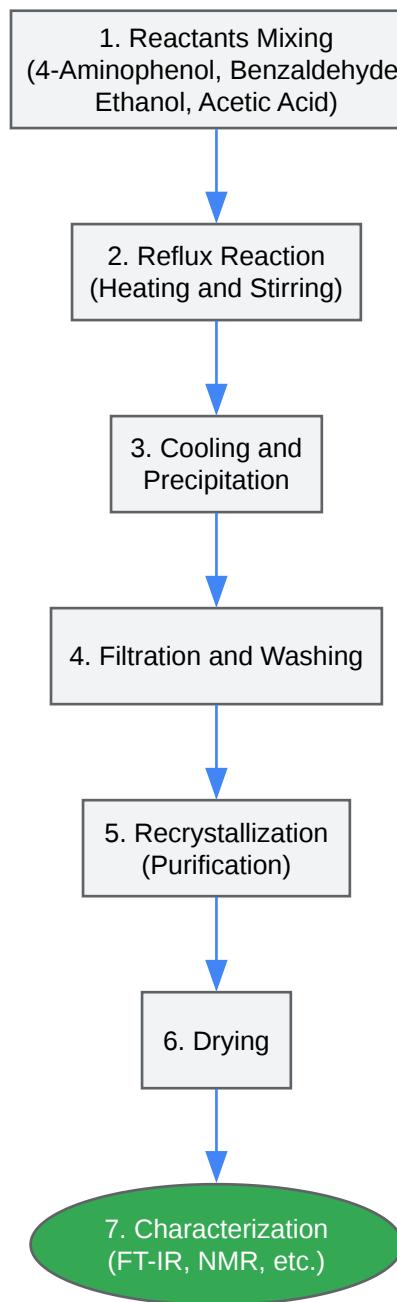
Inhibition of the NF-κB Signaling Pathway.

This diagram depicts how **4-Benzylideneaminophenol** may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB α and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **4-Benzylideneaminophenol** is a straightforward multi-step process.



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